![molecular formula C13H19NO2 B13502238 Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)
Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound characterized by its unique three-dimensional structure. The spirocyclic scaffold provides a rigid framework that is often utilized in drug discovery and development due to its potential to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves a multi-step process. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of a spirocyclic intermediate, followed by functionalization to introduce the ethynyl group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .
Aplicaciones Científicas De Investigación
Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic scaffold provides a rigid structure that can interact with enzymes, receptors, or other proteins, modulating their activity. The ethynyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy. Pathways involved in its action include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, commonly used in medicinal chemistry.
2-Azaspiro[3.3]heptane: Known for its use in the synthesis of amino acids and other bioactive compounds.
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Utilized in the synthesis of pharmaceuticals and specialty chemicals.
Uniqueness
Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate stands out due to its ethynyl group, which provides unique reactivity and potential for covalent bonding with target molecules. This feature enhances its versatility and efficacy in various applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-10-8-13(9-10)6-7-14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
Clave InChI |
FEHKBNISXXQNAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC12CC(C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


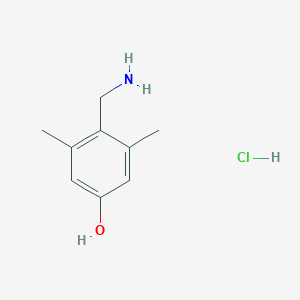
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
amine hydrochloride](/img/structure/B13502175.png)

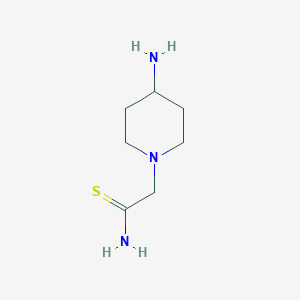
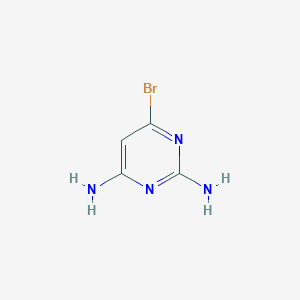
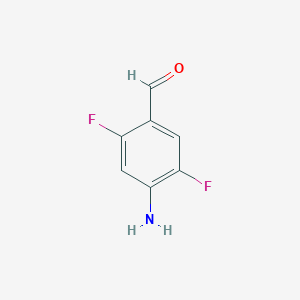

![2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B13502219.png)

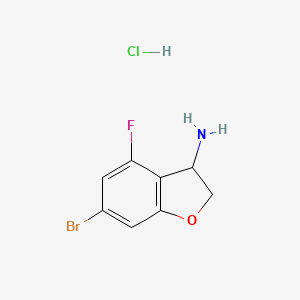
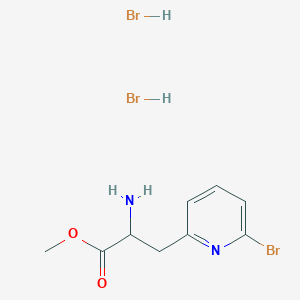
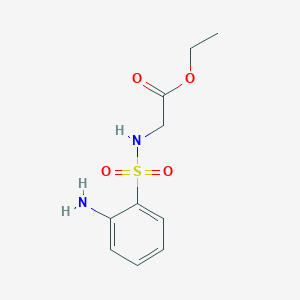
![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)
